

Technical Guide: Certificate of Analysis for N-Demethyl-N-formylolanzapine-d8

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Compound of Interest

Compound Name: *N*-Demethyl-*N*-formylolanzapine-
d8

Cat. No.: B15556563

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This technical guide provides a detailed overview of the quality control and analytical specifications for the deuterated internal standard, **N-Demethyl-N-formylolanzapine-d8**. The information presented is essential for researchers, scientists, and drug development professionals utilizing this compound in pharmacokinetic studies, bioanalytical method development, and other research applications where precise quantification is required.

Compound Information

Parameter	Specification
Product Name	N-Demethyl-N-formylolanzapine-d8
Alternate Names	4-(2-Methyl-10H-thieno[2,3-b][1][2]benzodiazepin-4-yl)-1-piperazinecarboxaldehyde-d8
CAS Number	639460-79-0 (unlabeled)
Molecular Formula	C ₁₇ H ₁₀ D ₈ N ₄ OS
Molecular Weight	334.47 g/mol
Appearance	Off-white to pale yellow solid
Storage	Store at 2-8°C, protect from light

Analytical Data

The following table summarizes the analytical data obtained for a representative batch of **N-Demethyl-N-formylolanzapine-d8**.

Analysis	Method	Result
Purity	HPLC	≥98.0%
Isotopic Purity	Mass Spectrometry	≥98% Deuterated forms (d ₁ -d ₈)
Identity	¹ H NMR	Consistent with structure
Identity	Mass Spectrometry	Consistent with structure
Solubility	-	Soluble in DMSO, Methanol

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient mixture of Acetonitrile and water (containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Procedure: A solution of the test article is prepared in the mobile phase and injected into the HPLC system. The purity is determined by calculating the area percentage of the principal peak relative to the total peak area.

Mass Spectrometry (MS)

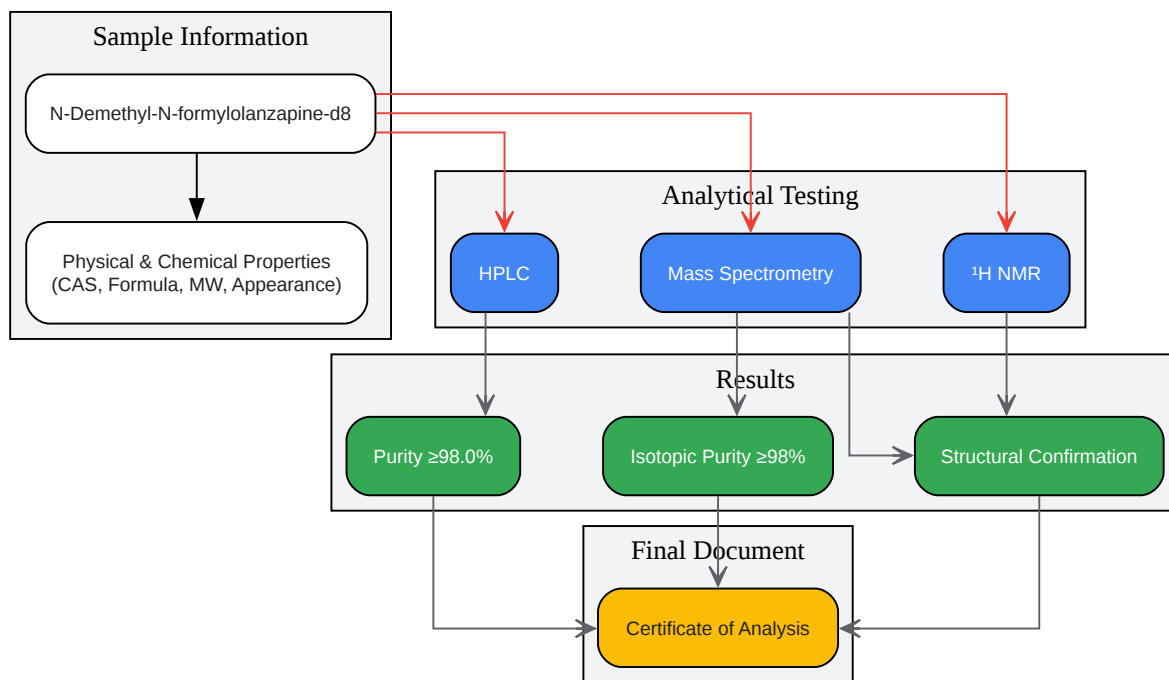
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Data Acquisition: Full scan mode to determine the molecular ion and isotopic distribution.
- Procedure: A dilute solution of the sample is infused into the mass spectrometer. The resulting spectrum is analyzed to confirm the mass of the deuterated compound and to determine the isotopic purity by examining the distribution of deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO- d_6) or Deuterated Chloroform (CDCl $_3$).
- Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the 1H NMR spectrum is acquired. The spectrum is analyzed to confirm the chemical structure by comparing the observed chemical shifts and coupling constants with the expected values for N-Demethyl-N-formylolanzapine, accounting for the deuterium labeling.

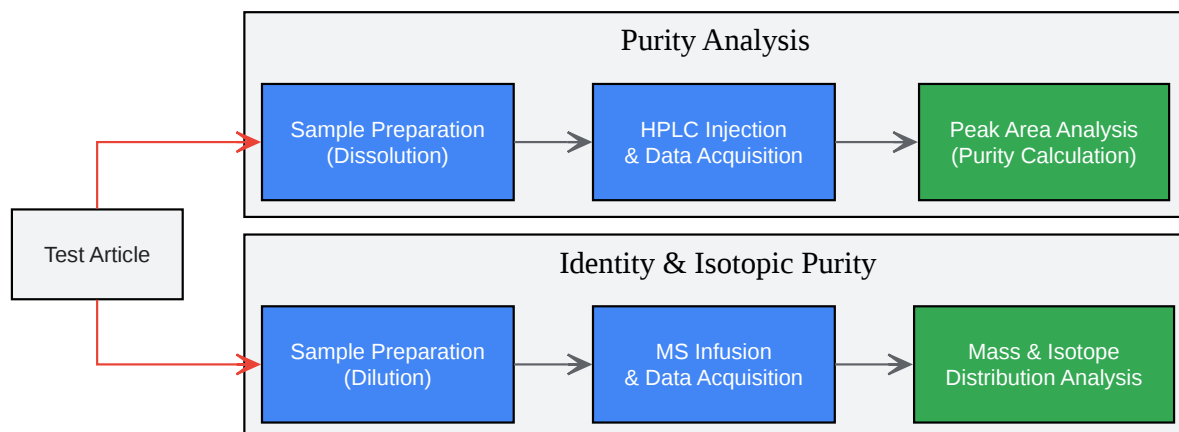
Visualizations

The following diagrams illustrate the logical workflow of the certificate of analysis and the analytical process.



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Caption: Logical workflow for the Certificate of Analysis.



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Caption: Experimental workflow for analytical testing.

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References

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